2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

Catalog No.
S12632825
CAS No.
M.F
C25H24N4O5
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin...

Product Name

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]acetamide

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H24N4O5/c1-28-11-9-26-25(28)24(32)16-4-6-19(7-5-16)27-22(30)15-29-10-8-17-12-20(33-2)21(34-3)13-18(17)14-23(29)31/h4-13H,14-15H2,1-3H3,(H,27,30)

InChI Key

RLULNAYPRLOKPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is a complex organic molecule characterized by its unique structure, which includes a benzazepine core and various functional groups. Its molecular formula is C22H24N2O6C_{22}H_{24}N_{2}O_{6} with a molecular weight of approximately 412.4 g/mol. The presence of methoxy groups at positions 7 and 8, along with the acetamide and imidazole substituents, suggests potential for diverse biological activity and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. The acetamide moiety can participate in nucleophilic substitution reactions, while the benzazepine core may undergo electrophilic aromatic substitution. Additionally, the methoxy groups can be involved in methylation or demethylation reactions. The compound's structure allows it to engage in various chemical transformations that can be utilized in synthetic pathways or modifications for enhanced biological activity.

Research into the biological activity of compounds containing benzazepine structures has shown promising results in various therapeutic areas. This specific compound may exhibit activities such as:

  • Antimicrobial: Potential inhibition of bacterial growth.
  • Antitumor: Possible cytotoxic effects against cancer cell lines.
  • Neuroprotective: Interaction with neurotransmitter systems could provide protective effects against neurodegenerative diseases.

The precise mechanisms of action would require further investigation through bioassays and molecular interaction studies.

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide typically involves several steps:

  • Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminoaryl compounds and carbonyl-containing reagents.
  • Methylation: The introduction of methoxy groups at positions 7 and 8 can be performed using methylating agents like dimethyl sulfate or methyl iodide.
  • Imidazole Attachment: The imidazole-containing phenyl group can be introduced via a coupling reaction with appropriate derivatives, often utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Acetylation: The final step involves acetylation of the amine group to yield the desired acetamide derivative.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for the development of new drugs targeting various diseases.
  • Chemical Biology: As a tool compound for studying biological pathways involving benzazepine derivatives.
  • Material Science: Possible use in developing novel materials due to its unique chemical structure.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with specific receptors or enzymes.
  • In vitro Assays: To evaluate biological activity against various cell lines.

These studies will help elucidate the compound's mechanism of action and its potential therapeutic benefits.

Several compounds share structural similarities with 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
7,8-DimethoxybenzazepineC12H13NO3C_{12}H_{13}NO_{3}Lacks acetamide group; simpler structure
1-Methylimidazole DerivativeC10H12N4OC_{10}H_{12}N_{4}OContains imidazole; different core structure
Acetamide DerivativeC14H15NO5C_{14}H_{15}NO_{5}Similar acetamide functionality; different core

The uniqueness of the target compound lies in its combination of a complex benzazepine framework with specific substitutions that may enhance its biological activity compared to simpler analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.17466988 g/mol

Monoisotopic Mass

460.17466988 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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